Diallylcarbamyl chloride

Description

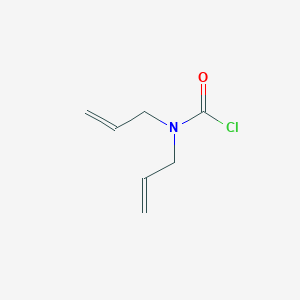

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-bis(prop-2-enyl)carbamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO/c1-3-5-9(6-4-2)7(8)10/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQPJLWKFQNTOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392574 | |

| Record name | Diallylcarbamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25761-72-2 | |

| Record name | N,N-Di-2-propen-1-ylcarbamic chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25761-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diallylcarbamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallylcarbamyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Diallylcarbamyl Chloride: Properties, Reactivity, and Applications

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Versatility of a Unique Carbamoylating Agent

In the landscape of modern organic synthesis and analytical chemistry, the strategic introduction of functional groups remains a cornerstone of molecular design and analysis. Among the myriad of reagents available, carbamoyl chlorides serve as powerful tools for the derivatization and construction of complex molecules. This guide focuses on a particularly versatile yet often overlooked member of this class: diallylcarbamyl chloride.

Beyond its primary function as a robust derivatizing agent for enhancing the detectability of nucleophilic compounds in chromatographic analyses, the twin allyl moieties of this compound offer a secondary tier of reactivity. This unique structural feature opens avenues for subsequent transformations, making it a valuable building block in synthetic chemistry. This guide aims to provide a comprehensive technical overview of this compound, from its fundamental chemical properties to its practical applications, with a focus on the causal reasoning behind experimental choices and the establishment of self-validating protocols.

Core Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective and safe utilization. This compound is a colorless to pale yellow liquid with a sharp, pungent odor. Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 25761-72-2 | [1][2] |

| Molecular Formula | C₇H₁₀ClNO | [1][2] |

| Molecular Weight | 159.61 g/mol | [1][2] |

| Boiling Point | 214-220 °C (lit.) | [3][4] |

| Density | 1.069 g/mL at 25 °C (lit.) | [3][4] |

| Refractive Index (n20/D) | 1.48 (lit.) | [3][4] |

| Flash Point | 86 °C | [3] |

| Solubility | Reacts with water; soluble in many organic solvents. | [1] |

Author's Insight: The relatively high boiling point of this compound allows for reactions to be conducted at elevated temperatures if necessary, without significant loss of the reagent. However, its reactivity with water necessitates the use of anhydrous solvents and inert atmospheric conditions to prevent hydrolysis and ensure reaction efficiency.

The Electrophilic Heart: Reactivity of the Carbamoyl Chloride Moiety

The primary reactivity of this compound is dictated by the electrophilic nature of the carbonyl carbon within the carbamoyl chloride functional group. This electrophilicity is enhanced by the inductive electron-withdrawing effects of both the chlorine atom and the nitrogen atom. Consequently, this compound readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.[1]

Reaction with Amines and Phenols: The Schotten-Baumann Reaction

The reaction of this compound with primary and secondary amines, as well as phenols, typically proceeds via the Schotten-Baumann reaction .[5][6][7] This reaction involves the acylation of the nucleophile in the presence of a base to neutralize the hydrogen chloride byproduct, driving the reaction to completion.[5]

References

- 1. This compound|Carbamoyl Chloride Reagent [benchchem.com]

- 2. This compound | 25761-72-2 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 6. Schotten-Baumann_reaction [chemeurope.com]

- 7. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

Diallylcarbamyl chloride molecular weight and formula

An In-depth Technical Guide to Diallylcarbamyl Chloride for Advanced Research

Abstract

This compound is a versatile bifunctional reagent of significant interest in organic synthesis, medicinal chemistry, and materials science. This guide provides an in-depth analysis of its core physicochemical properties, synthesis, reactivity, and applications. Characterized by the reactive carbamoyl chloride group and two allyl moieties, the compound serves as a potent acylating agent for the formation of substituted ureas and carbamates. The allyl groups offer secondary reaction sites for further molecular elaboration, making it a valuable building block for complex molecular architectures. This document details its chemical characteristics, provides established protocols for its use, outlines critical safety and handling procedures, and explores its role in the development of novel chemical entities.

Introduction

Carbamoyl chlorides are a class of organic compounds characterized by the -N(R₂)-C(=O)Cl functional group. They are acyl chlorides derived from carbamic acids and are highly valued in synthetic chemistry as intermediates for introducing the carbamoyl moiety into target molecules.[1] Among these, this compound, N,N-bis(prop-2-enyl)carbamoyl chloride, is distinguished by the presence of two allyl substituents on the nitrogen atom.

This structural feature imparts dual reactivity. The primary mode of reaction is the highly electrophilic carbamoyl chloride group, which readily undergoes nucleophilic acyl substitution. Secondly, the terminal double bonds of the allyl groups can participate in a wide array of subsequent chemical transformations, such as olefin metathesis, polymerization, or Claisen rearrangements.[1] This versatility makes this compound a strategic reagent for researchers and drug development professionals aiming to synthesize complex bioactive molecules, functional polymers, and agrochemicals.[2]

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in a laboratory setting. This compound is typically a colorless to pale yellow liquid with properties that dictate its handling and storage requirements.[3]

| Property | Value | Source |

| Molecular Formula | C₇H₁₀ClNO | [3][4][5] |

| Molecular Weight | 159.61 g/mol | [3][4][6] |

| CAS Number | 25761-72-2 | [4][6] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 214-220 °C (lit.) | [3][4][6] |

| Density | 1.069 g/mL at 25 °C (lit.) | [3][4][6] |

| Refractive Index | n20/D 1.48 (lit.) | [3][4][6] |

| Flash Point | 86 °C (186.8 °F) - closed cup | [4][6] |

| Storage Temperature | 2-8°C | [4][6] |

| InChI Key | MGQPJLWKFQNTOZ-UHFFFAOYSA-N | [6] |

| Canonical SMILES | C=CCN(CC=C)C(=O)Cl | [6] |

Synthesis and Reaction Mechanism

Synthesis of this compound

This compound is commercially available but can also be synthesized in the laboratory. The most common industrial synthesis involves the reaction of diallylamine with phosgene (COCl₂) or a safer phosgene equivalent, such as diphosgene or triphosgene.[3] The reaction is a nucleophilic attack of the secondary amine on the highly electrophilic carbonyl carbon of phosgene, followed by the elimination of hydrogen chloride (HCl).

Caption: General workflow for the synthesis of this compound.

The causality behind this choice of reactants lies in their high reactivity. Diallylamine is a sufficiently strong nucleophile, and phosgene is a potent electrophile, ensuring an efficient conversion. An acid scavenger (a non-nucleophilic base) is critical to neutralize the HCl byproduct, which would otherwise protonate the starting diallylamine, rendering it non-nucleophilic and halting the reaction.

Core Reactivity: Nucleophilic Acyl Substitution

The primary application of this compound is as an acylating agent to form carbamates (from alcohols or phenols) and substituted ureas (from primary or secondary amines).[1][2] This reaction proceeds via the well-established nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen (of an alcohol) or nitrogen (of an amine) attacks the electrophilic carbonyl carbon of the carbamoyl chloride.

-

Tetrahedral Intermediate Formation: This forms a transient, unstable tetrahedral intermediate.

-

Chloride Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: A mild base removes the proton from the original nucleophile (now attached to the carbonyl group) to yield the final neutral product.

Caption: Mechanism of nucleophilic acyl substitution using this compound.

Experimental Protocols

Trustworthy protocols are self-validating. The following procedure for the synthesis of an O-Aryl diallylcarbamate is representative of the reagent's application and includes in-process checks.

Protocol: Synthesis of Phenyl N,N-diallylcarbamate

Objective: To synthesize an aryl carbamate via acylation of a phenol with this compound.

Materials:

-

Phenol (1.0 eq)

-

This compound (1.1 eq)

-

Anhydrous Pyridine (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl) solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add phenol (1.0 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.

-

Base Addition: Add anhydrous pyridine (2.0 eq) to the cooled solution. The use of excess pyridine serves as both the reaction catalyst and the acid scavenger.

-

Reagent Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. Causality: Slow addition prevents an uncontrolled exotherm and minimizes side reactions.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol spot is consumed. Self-Validation: TLC provides a direct visual confirmation of reaction completion.

-

Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 1M HCl solution. Shake and separate the layers. The purpose is to protonate and dissolve the pyridine hydrochloride salt into the aqueous layer.

-

Workup - Washing: Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x). Causality: The bicarbonate wash removes any residual acid, and the brine wash aids in breaking emulsions and removing bulk water.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure phenyl N,N-diallylcarbamate.

Safety, Handling, and Storage

As a senior scientist, emphasizing safety is paramount. This compound is a corrosive and moisture-sensitive compound that requires careful handling.

-

Hazard Classifications: Classified as Skin Corrosive 1B.[6] The primary hazard statement is H314: Causes severe skin burns and eye damage.[6]

-

Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles with a face shield.[6]

-

Handling: The compound is moisture-sensitive.[1] Contact with water will cause it to hydrolyze into diallylamine, HCl, and carbon dioxide. All glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically refrigerated at 2-8°C.[4][6]

-

Spill & First Aid: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. Contaminated clothing should be removed immediately.

Conclusion

This compound is more than a simple acylating agent; it is a strategic building block for complex synthesis. Its robust reactivity at the carbamoyl chloride center, combined with the latent functionality of its allyl groups, provides researchers with a powerful tool for creating diverse molecular structures. A comprehensive understanding of its properties, reaction mechanisms, and stringent safety protocols, as detailed in this guide, is essential for leveraging its full synthetic potential in the fields of drug discovery, agrochemistry, and advanced materials.

References

- 1. This compound|Carbamoyl Chloride Reagent [benchchem.com]

- 2. Wholesale this compound CAS:25761-72-2 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | 25761-72-2 [chemicalbook.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound 97 25761-72-2 [sigmaaldrich.com]

A Comprehensive Technical Guide to the Solubility of Diallylcarbamoyl Chloride in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of diallylcarbamoyl chloride, a reactive chemical intermediate of significant interest in pharmaceutical and agrochemical research. For professionals in drug development and chemical synthesis, a thorough understanding of a reagent's solubility is paramount for reaction design, optimization, and safety. This document moves beyond simple data points to explain the underlying chemical principles governing the solubility of diallylcarbamoyl chloride and provides actionable protocols for its empirical determination.

Introduction to Diallylcarbamoyl Chloride: A Profile

Diallylcarbamoyl chloride, with the linear formula (H₂C=CHCH₂)₂NCOCl, is a disubstituted carbamoyl chloride featuring two allyl groups attached to the nitrogen atom.[1] These allyl moieties introduce unique reactivity, making it a versatile building block in organic synthesis.[2] However, the central carbamoyl chloride functional group dictates its primary chemical behavior, including its reactivity and solubility.[3] Like other acyl chlorides, it is highly susceptible to nucleophilic attack, particularly by protic species, and this reactivity is intrinsically linked to its solubility profile.[4]

Table 1: Physicochemical Properties of Diallylcarbamoyl Chloride

| Property | Value | Reference |

| CAS Number | 25761-72-2 | [1] |

| Molecular Formula | C₇H₁₀ClNO | [1] |

| Molecular Weight | 159.61 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 214-220 °C (lit.) | [1][5] |

| Density | 1.069 g/mL at 25 °C (lit.) | [1][5] |

| Refractive Index | n20/D 1.48 (lit.) | [1][5] |

| Flash Point | 85.56 °C (closed cup) | [1] |

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be miscible. For diallylcarbamoyl chloride, its molecular structure provides clear indicators of its expected solubility.

The molecule possesses both nonpolar and polar characteristics. The two allyl groups ((CH₂)₂CH=CH₂) contribute to its nonpolar nature, favoring interactions with nonpolar solvents through van der Waals forces. Conversely, the carbamoyl chloride group (-N-C=O)Cl is highly polar, with a significant dipole moment arising from the electronegative oxygen and chlorine atoms. This polar region of the molecule can engage in dipole-dipole interactions with polar solvents.

However, a critical consideration for diallylcarbamoyl chloride is its high reactivity. The electrophilic carbonyl carbon is readily attacked by nucleophiles. Protic solvents, such as water and alcohols, are nucleophilic and will react with diallylcarbamoyl chloride in a solvolysis reaction, rather than simply acting as a solvent for dissolution.[4][6] This reaction leads to the formation of a carbamic acid (which is unstable and decomposes) or an ester, respectively, and hydrochloric acid.[3] Therefore, for true solubility to be observed, aprotic solvents (those lacking acidic protons) are required.

The general solubility of carbamoyl chlorides is in nonpolar organic solvents.[3] Based on the structure of diallylcarbamoyl chloride, it is predicted to be soluble in a range of aprotic solvents, with the degree of solubility depending on the solvent's polarity and its ability to engage in favorable intermolecular interactions with the solute.

Predicted Solubility Profile

While specific quantitative solubility data for diallylcarbamoyl chloride is not widely published, a qualitative and predictive profile can be constructed based on the behavior of analogous compounds like N,N-diethylcarbamoyl chloride and diphenylcarbamoyl chloride, and the general principles of solubility for acyl chlorides.[7][8][9]

Table 2: Predicted Qualitative Solubility of Diallylcarbamoyl Chloride in Common Organic Solvents

| Solvent Class | Example Solvent | Predicted Solubility | Rationale and Analogous Behavior |

| Nonpolar Aprotic | Hexane, Toluene | Soluble | The nonpolar allyl groups will interact favorably with nonpolar solvents. Diphenylcarbamoyl chloride is miscible with benzene.[8] |

| Polar Aprotic | Dichloromethane (DCM), Chloroform | Soluble | These solvents are standard for reactions with acyl chlorides due to their inertness and ability to dissolve them.[9][10] |

| Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Ethers are good solvents for many organic reagents. N,N-diethylcarbamoyl chloride is soluble in diethyl ether.[7] | |

| Ethyl Acetate | Soluble | A moderately polar aprotic solvent expected to be compatible. N,N-diethylcarbamoyl chloride is soluble in ethyl acetate.[7] | |

| Acetone | Soluble | A polar aprotic solvent that should dissolve the compound. 3,5-Dinitrobenzoyl chloride is soluble in acetone.[11] | |

| Dimethylformamide (DMF) | Soluble | Often used as a catalyst or solvent in reactions involving acyl chlorides, indicating solubility.[12] | |

| Acetonitrile (MeCN) | Soluble | A polar aprotic solvent commonly used in organic synthesis. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of compounds. | |

| Protic Solvents | Water, Alcohols (Methanol, Ethanol) | Reactive | Will undergo solvolysis. Carbamoyl chlorides hydrolyze in water and react with alcohols.[3][4] |

Experimental Protocol for Solubility Determination

The high reactivity of diallylcarbamoyl chloride, particularly its moisture sensitivity, necessitates a carefully controlled experimental setup to determine its solubility. The following protocol is a self-validating system designed to yield reliable qualitative to semi-quantitative solubility data.

Safety Precautions

-

Hazard Profile: Diallylcarbamoyl chloride is corrosive and causes severe skin burns and eye damage.[1] It is also combustible.[1]

-

Handling: All manipulations must be performed in a certified chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, is mandatory.

-

Atmosphere: Due to its moisture sensitivity, all experiments must be conducted under an inert atmosphere (e.g., nitrogen or argon). All glassware must be oven-dried and cooled under a stream of inert gas or in a desiccator before use. Solvents must be anhydrous.

Materials and Equipment

-

Diallylcarbamoyl chloride (97% or higher purity)

-

Anhydrous organic solvents (as listed in Table 2)

-

Oven-dried glass vials with PTFE-lined screw caps

-

Gas-tight syringes and needles

-

Inert gas source (Nitrogen or Argon) with a manifold

-

Vortex mixer or magnetic stirrer with stir bars

-

Analytical balance

Experimental Workflow: A Step-by-Step Guide

-

Preparation: Place a small, oven-dried magnetic stir bar into each labeled vial. Purge each vial with inert gas for several minutes.

-

Solvent Addition: Using a dry syringe, add a precise volume (e.g., 1.0 mL) of the selected anhydrous solvent to each corresponding vial under a positive pressure of inert gas.

-

Solute Addition (Initial): In a glovebox or under a positive pressure of inert gas, accurately weigh a small amount of diallylcarbamoyl chloride (e.g., 10 mg) and add it to the first vial.

-

Equilibration: Tightly cap the vial and stir the mixture vigorously at a constant, ambient temperature for a predetermined time (e.g., 30 minutes) to ensure equilibrium is approached.

-

Observation (Qualitative): Visually inspect the vial for any undissolved solute.

-

Soluble: If the solution is clear with no visible particles, the compound is soluble at that concentration.

-

Insoluble/Partially Soluble: If the solution is cloudy or contains visible solid particles, the compound is not fully soluble.

-

-

Incremental Addition (Semi-Quantitative):

-

If the compound dissolved completely in the previous step, add another pre-weighed increment (e.g., 10 mg) of diallylcarbamoyl chloride to the same vial.

-

Repeat steps 4 and 5.

-

Continue this incremental addition until undissolved solid remains after equilibration. The approximate solubility can be calculated based on the total mass of solute that fully dissolved in the known volume of solvent.

-

-

Data Recording: Record all observations, including the mass of solute added and the volume of solvent used for each test. Classify the solubility as "Soluble" (> X mg/mL), "Partially Soluble," or "Insoluble" (< Y mg/mL).

This systematic approach ensures that the determination of solubility is not compromised by the compound's reactivity, providing trustworthy results for reaction planning.

Visualizing the Process and Principles

Diagrams can effectively illustrate complex workflows and abstract concepts, enhancing comprehension for researchers.

Caption: Experimental workflow for determining the solubility of diallylcarbamoyl chloride.

Caption: Intermolecular forces governing the solubility of diallylcarbamoyl chloride.

Conclusion

Diallylcarbamoyl chloride is a reactive intermediate whose solubility is dictated by the interplay of its polar carbamoyl chloride group and its nonpolar allyl substituents. It is predicted to be soluble in a wide range of common aprotic organic solvents, from nonpolar hydrocarbons to polar solvents like DMSO. Crucially, it is reactive towards protic solvents such as water and alcohols, undergoing solvolysis rather than dissolution. The experimental protocol outlined in this guide provides a robust and safe framework for researchers to empirically determine its solubility, ensuring the successful design and execution of synthetic routes that employ this versatile reagent.

References

- 1. Diallylcarbamyl chloride 97 25761-72-2 [sigmaaldrich.com]

- 2. This compound|Carbamoyl Chloride Reagent [benchchem.com]

- 3. Carbamoyl chloride - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 二苯氨基甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. researchgate.net [researchgate.net]

Technical Guide to the Safe Handling of Diallylcarbamyl Chloride for Research and Development

Section 1: Introduction and Scope

Diallylcarbamyl chloride (CAS No. 25761-72-2) is a valuable carbamoyl chloride reagent utilized in organic synthesis and medicinal chemistry research.[1] Its utility lies in its ability to introduce the diallylcarbamoyl functional group into target molecules, a common step in the development of novel chemical entities.[1] However, as with all acyl chlorides and reactive carbamoyl chlorides, its chemical properties necessitate a comprehensive understanding and strict adherence to safety protocols to mitigate risks to personnel and infrastructure.

This guide is intended for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the hazards associated with this compound and establishes a framework for its safe handling, storage, and disposal. The protocols described herein are designed to be self-validating systems, ensuring that safety is an integral component of the experimental design.

Section 2: Hazard Identification and Physicochemical Properties

A foundational principle of laboratory safety is a thorough understanding of a reagent's intrinsic properties. This compound is a combustible, corrosive liquid that requires handling with significant care.[2][3]

Physicochemical Data Summary

The key quantitative data for this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 25761-72-2 | [4][5][6] |

| Molecular Formula | C₇H₁₀ClNO | [4][5][6] |

| Molecular Weight | 159.61 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 214-220 °C | [4][6] |

| Density | 1.069 g/mL at 25 °C | [4][6] |

| Flash Point | 85.6 °C (186.0 °F) - closed cup | |

| Storage Temperature | 2-8 °C | [6] |

GHS Hazard Profile

The Globally Harmonized System (GHS) classification for this compound underscores its primary hazard as a corrosive substance.

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion 1B |

| Danger | H314: Causes severe skin burns and eye damage.[6] |

The causality behind the H314 statement is the high reactivity of the acyl chloride moiety. Upon contact with nucleophiles such as water (e.g., moisture on skin or in the eyes) or alcohols, it can hydrolyze, potentially forming diallylamine and hydrochloric acid, which is highly corrosive. This reactivity also extends to other nucleophilic functional groups present in biological tissues.

Section 3: Engineering Controls & Personal Protective Equipment (PPE): A Multi-Layered Approach

Exposure prevention is paramount and is best achieved through the hierarchy of controls. While elimination or substitution of such a reactive intermediate is often not feasible, a combination of robust engineering controls and appropriate PPE is mandatory.

Caption: Hierarchy of Controls for managing chemical risk.

Engineering Controls: The Primary Barrier

All manipulations of this compound that could result in aerosol or vapor generation must be performed inside a certified chemical fume hood.[2][7] The fume hood acts as the primary containment, protecting the user from inhaling corrosive vapors and preventing the contamination of the general laboratory environment. The workspace must also have immediate access to a safety shower and an eyewash station.[3][8]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential to protect from splashes or unforeseen exposures.

-

Eye and Face Protection: Chemical splash goggles are mandatory at all times.[9] For procedures with a higher risk of splashing, such as transfers of larger volumes (>50 mL), a full-face shield must be worn in addition to goggles.[9]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are required. Given the reactive nature of acyl chlorides, double-gloving with compatible materials (e.g., a nitrile base glove with a butyl rubber or laminate outer glove) is recommended. Gloves must be inspected for tears or holes before each use and removed promptly using the proper technique to avoid cross-contamination.

-

Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required to prevent skin exposure.

-

-

Respiratory Protection: When used within a certified fume hood, additional respiratory protection is typically not required. However, in the event of a significant spill or failure of engineering controls, a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge should be used by emergency response personnel.[3]

Section 4: Standard Operating Protocol for Handling

This protocol outlines a systematic workflow designed to minimize risk at every stage of handling.

Caption: Standard laboratory workflow for hazardous reagents.

Step-by-Step Methodology:

-

Preparation: Before entering the lab, thoroughly review this guide and the manufacturer's Safety Data Sheet (SDS). Don all required PPE as specified in Section 3.2. Ensure the fume hood is operational and the work area is clear of clutter and incompatible materials (especially water and strong bases).[2][7]

-

Aliquotting and Dispensing: Conduct all transfers within the fume hood. Use a syringe or cannula for liquid transfers under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from ambient moisture. This preserves the reagent's integrity and prevents the release of corrosive HCl gas.

-

Reaction: When adding this compound to a reaction mixture, do so slowly and in a controlled manner, as the reaction may be exothermic. Ensure the reaction vessel is equipped with adequate cooling and stirring.

-

Quenching and Work-up: Unreacted this compound must be quenched safely. Slowly add the reaction mixture to a separate vessel containing a suitable quenching agent (e.g., a cold, stirred solution of sodium bicarbonate). Be prepared for gas evolution (CO₂).

-

Decontamination: All glassware that has come into contact with the reagent must be decontaminated. Rinse the glassware with a suitable organic solvent (e.g., acetone) in the fume hood, then carefully quench the rinsate. Subsequently, wash the glassware with soap and water.

-

Waste Disposal: All materials contaminated with this compound, including disposable syringes, contaminated PPE, and absorbent materials from cleanups, are considered hazardous waste.[10] They must be collected in a clearly labeled, sealed, and compatible waste container for disposal by a licensed hazardous waste management service.[11][12]

Section 5: Emergency Procedures

Preparedness is critical for mitigating the consequences of an incident.

Spill Response

Caption: Decision flowchart for chemical spill response.

Minor Spill (Contained within a fume hood, <100mL):

-

Alert personnel in the immediate area.

-

Ensure full PPE is worn, including respiratory protection if vapors are significant.

-

Do NOT use water. [13] Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[13]

-

Starting from the outside and working inward, carefully sweep the absorbed material into a designated, labeled hazardous waste container.[14]

-

Wipe the area with a cloth dampened with an appropriate solvent (e.g., acetone), and place the cloth in the hazardous waste container.

-

Ventilate the area thoroughly after cleanup is complete.[13]

Major Spill (Outside a fume hood, >100mL, or any spill you are not comfortable handling):

-

Evacuate the immediate area.

-

Alert laboratory personnel and activate the nearest fire alarm if the spill poses a fire or inhalation hazard.

-

Close the laboratory doors and prevent re-entry.

-

Contact your institution's Environmental Health & Safety (EHS) emergency line and provide details of the spill.

Exposure and First Aid

Immediate and correct first aid is critical to minimizing injury.

| Exposure Route | First Aid Protocol |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[10][15] Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do.[6][11] Seek immediate medical attention. |

| Inhalation | Move the victim to fresh air.[10][11] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. [10][11][15] If the victim is conscious and alert, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire Response

This compound is a combustible liquid with a flash point of 85.6 °C.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[15]

-

Unsuitable Media: DO NOT USE WATER. Carbamoyl chlorides react with water, which can exacerbate the situation and produce corrosive hydrogen chloride gas.[13][16]

-

Hazards in a Fire: Fire may produce poisonous and corrosive gases, including hydrogen chloride, nitrogen oxides, and carbon monoxide.[7][15] Containers may explode when heated.[3][16] Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA).[7][15]

Section 6: Storage and Waste Management

Proper Storage

Proper storage is essential for maintaining reagent quality and preventing hazardous situations.

-

Temperature: Store in a refrigerator at 2-8 °C.[6]

-

Atmosphere: Keep the container tightly sealed and store under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.[2][7]

-

Location: Store in a designated area for corrosive materials, away from incompatible substances such as strong bases, alcohols, and oxidizing agents.[2][7]

Waste Management

All waste streams containing this compound must be treated as hazardous waste.

-

Segregation: Do not mix carbamoyl chloride waste with other waste streams. Keep it in a dedicated, properly labeled container.

-

Containerization: Use a robust, sealed container that is compatible with the chemical.

-

Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste contractor. Follow all local, state, and federal regulations.[10][17]

Section 7: Conclusion

This compound is a potent synthetic reagent whose utility is matched by its hazardous properties. Its safe use hinges on a disciplined approach that integrates a thorough understanding of its reactivity, the consistent use of engineering controls and PPE, and strict adherence to established protocols for handling and emergency response. By treating this reagent with the respect it demands, researchers can effectively leverage its synthetic potential while ensuring a safe laboratory environment for themselves and their colleagues.

References

- 1. This compound|Carbamoyl Chloride Reagent [benchchem.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound | 25761-72-2 [chemicalbook.com]

- 6. This compound | 25761-72-2 [amp.chemicalbook.com]

- 7. fishersci.ca [fishersci.ca]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 13. nj.gov [nj.gov]

- 14. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. nj.gov [nj.gov]

- 17. fishersci.com [fishersci.com]

Diallylcarbamoyl Chloride: A Gateway to Novel Heterocyclic Architectures for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diallylcarbamoyl chloride has emerged as a versatile and powerful precursor in modern organic synthesis, extending far beyond its traditional role as a simple carbamoylating agent. This technical guide delves into the unique reactivity of this reagent, focusing on how the strategic manipulation of its diallyl moiety can unlock novel and complex heterocyclic scaffolds of significant interest in drug discovery. We will explore the foundational chemistry of diallylcarbamoyl chloride, from its synthesis and handling to its core reactivity. The guide will then transition to advanced applications, providing detailed, field-proven protocols for leveraging the diallyl groups in powerful synthetic transformations such as ring-closing metathesis (RCM) and tandem cascade reactions. Through a comprehensive examination of the literature and presentation of practical experimental methodologies, this document aims to equip researchers with the knowledge and tools to effectively utilize diallylcarbamoyl chloride as a key building block in the synthesis of innovative molecular entities with therapeutic potential.

Introduction: Beyond a Simple Carbamoylating Agent

Carbamoyl chlorides are a well-established class of reagents in organic synthesis, primarily employed for the introduction of the carbamoyl functional group to create ureas and carbamates.[1] Diallylcarbamoyl chloride, with its two reactive allyl groups appended to the nitrogen atom, presents a unique opportunity for synthetic chemists to move beyond simple functional group installation and into the realm of complex molecular architecture construction. The presence of these olefinic appendages within the carbamoyl framework provides latent reactivity that can be unleashed through a variety of modern synthetic methods.

This guide will demonstrate that diallylcarbamoyl chloride is not merely a reagent for creating static diallyl-substituted ureas and carbamates, but rather a versatile precursor for the synthesis of novel, densely functionalized heterocyclic compounds. The strategic exploitation of the diallyl groups through reactions like ring-closing metathesis (RCM) opens a direct and efficient pathway to valuable five-membered nitrogen-containing rings, which are prevalent motifs in a vast array of biologically active natural products and pharmaceutical agents.[2]

We will begin by covering the essential foundational knowledge, including the synthesis, properties, and safe handling of diallylcarbamoyl chloride. Subsequently, we will explore its core reactivity, focusing on the predictable nucleophilic substitution at the carbonyl carbon. The main thrust of this guide will then be dedicated to the advanced synthetic applications that leverage the unique reactivity of the diallyl moiety, providing detailed protocols and mechanistic insights to empower researchers in their own synthetic endeavors.

Foundational Knowledge: Synthesis, Properties, and Safe Handling

Synthesis of Diallylcarbamoyl Chloride

Diallylcarbamoyl chloride is typically synthesized through the reaction of diallylamine with phosgene or a phosgene equivalent, such as triphosgene. This reaction should be performed with caution in a well-ventilated fume hood due to the high toxicity of phosgene and its analogues.

Diagram of Diallylcarbamoyl Chloride Synthesis:

Caption: Synthesis of diallylcarbamoyl chloride from diallylamine.

Physicochemical Properties

A summary of the key physicochemical properties of diallylcarbamoyl chloride is presented in the table below for quick reference.

| Property | Value |

| CAS Number | 25761-72-2[3] |

| Molecular Formula | C₇H₁₀ClNO[3] |

| Molecular Weight | 159.61 g/mol [3] |

| Boiling Point | 214-220 °C[3] |

| Density | 1.069 g/mL at 25 °C[3] |

| Refractive Index | n20/D 1.48[3] |

| Flash Point | 86 °C[3] |

Safety and Handling

Diallylcarbamoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment.

-

Corrosivity: It can cause severe skin burns and eye damage. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Moisture Sensitivity: The compound reacts with water and moisture in the air to release hydrogen chloride gas. It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably in a cool, dry place.

-

Inhalation: Avoid inhaling vapors or dust. All manipulations should be performed in a well-ventilated chemical fume hood.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and water.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Core Reactivity: The Carbamoyl Chloride Moiety

The primary and most well-established reactivity of diallylcarbamoyl chloride stems from the electrophilic nature of the carbonyl carbon. This allows for facile nucleophilic acyl substitution reactions with a variety of nucleophiles, most notably amines and alcohols, to form stable diallyl-substituted ureas and carbamates, respectively.

Diagram of Core Reactivity:

Caption: Core reactivity of diallylcarbamoyl chloride.

Synthesis of Diallylureas

The reaction of diallylcarbamoyl chloride with primary or secondary amines in the presence of a base (to neutralize the HCl byproduct) provides a straightforward route to N,N-diallyl-N'-substituted ureas.

Experimental Protocol: General Procedure for the Synthesis of a Diallylurea

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and a non-nucleophilic base, such as triethylamine (1.2 eq.) or diisopropylethylamine (1.2 eq.), in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C.

-

Addition: Slowly add a solution of diallylcarbamoyl chloride (1.1 eq.) in the same anhydrous solvent to the stirred amine solution via a syringe or dropping funnel.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired diallylurea.

Synthesis of Diallylcarbamates

Similarly, diallylcarbamates can be readily prepared by reacting diallylcarbamoyl chloride with alcohols or phenols in the presence of a base.

Experimental Protocol: General Procedure for the Synthesis of a Diallylcarbamate

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 eq.) and a suitable base (e.g., pyridine, triethylamine, or sodium hydride for less reactive alcohols) in an anhydrous aprotic solvent at the appropriate temperature (typically 0 °C to room temperature).

-

Addition: Add diallylcarbamoyl chloride (1.1 eq.) dropwise to the stirred solution.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as indicated by TLC.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

-

Purification: Wash the combined organic extracts with brine, dry over an anhydrous drying agent, filter, and concentrate in vacuo. Purify the residue by flash chromatography to yield the pure diallylcarbamate.

Advanced Synthetic Applications: Unleashing the Power of the Diallyl Moiety

The true synthetic potential of diallylcarbamoyl chloride lies in the subsequent transformations of the diallyl-containing products. The two allyl groups can participate in a variety of powerful carbon-carbon bond-forming reactions, most notably ring-closing metathesis (RCM), to construct novel heterocyclic frameworks.

Ring-Closing Metathesis (RCM) for the Synthesis of 2,5-Dihydropyrrole Derivatives

Ring-closing metathesis has revolutionized the synthesis of cyclic compounds. Diallylureas and diallylcarbamates, readily prepared from diallylcarbamoyl chloride, are excellent substrates for RCM, providing a direct and atom-economical route to 1-carbamoyl-2,5-dihydropyrroles. These dihydropyrrole structures are valuable building blocks for the synthesis of more complex nitrogen-containing heterocycles, including pyrrolidines, pyrroles, and various alkaloids.[2][4]

Diagram of RCM of a Diallylurea:

Caption: RCM of a diallylurea to form a 2,5-dihydropyrrole.

Experimental Protocol: Ring-Closing Metathesis of a Diallylurea

-

Preparation: Dissolve the diallylurea substrate (1.0 eq.) in a degassed, anhydrous solvent such as dichloromethane or toluene. The concentration is typically in the range of 0.01-0.1 M to favor intramolecular cyclization over intermolecular oligomerization.

-

Catalyst Addition: Add a solution of a Grubbs-type ruthenium catalyst (e.g., Grubbs' 2nd generation catalyst, 1-5 mol%) in the same degassed solvent to the substrate solution.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) under an inert atmosphere. The reaction is often driven to completion by the evolution of ethylene gas. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, quench the reaction by adding a small amount of ethyl vinyl ether or by bubbling air through the solution to deactivate the catalyst.

-

Purification: Concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to isolate the 2,5-dihydropyrrole product.

Table of Representative RCM Substrates and Products:

| Substrate (from Diallylcarbamoyl Chloride) | Product | Potential Applications |

| N-Benzyl-N',N'-diallylurea | 1-Benzoyl-2,5-dihydro-1H-pyrrole | Precursor for alkaloids and other bioactive molecules. |

| O-Phenyl diallylcarbamate | Phenyl 2,5-dihydro-1H-pyrrole-1-carboxylate | Intermediate for the synthesis of functionalized pyrrolidines. |

| N-(4-Methoxyphenyl)-N',N'-diallylurea | 1-(4-Methoxyphenylcarbamoyl)-2,5-dihydropyrrole | Building block for medicinal chemistry programs. |

Tandem Reactions: RCM-Diels-Alder for Bicyclic Architectures

The 2,5-dihydropyrrole products of RCM are themselves versatile intermediates. The endocyclic double bond can participate in further transformations, such as the Diels-Alder reaction, to rapidly construct complex bicyclic scaffolds.[5][6][7] This tandem RCM-Diallyl-Alder approach provides a powerful strategy for increasing molecular complexity in a highly controlled manner.

Diagram of a Tandem RCM-Diels-Alder Reaction:

Caption: Tandem RCM-Diels-Alder sequence.

This strategy allows for the creation of diverse molecular frameworks by varying both the initial amine or alcohol used to react with diallylcarbamoyl chloride and the dienophile employed in the Diels-Alder reaction.

Applications in the Synthesis of Bioactive Molecules: The Case of Epibatidine Analogues

The methodologies described above are not merely academic exercises; they have practical applications in the synthesis of biologically active compounds. For instance, the 2,5-dihydropyrrole core is a key structural feature in many natural products and pharmaceuticals, including analogues of epibatidine. Epibatidine, a potent analgesic, has spurred the development of numerous analogues with improved therapeutic profiles.[3][8][9][10][11] The synthetic routes to these analogues often rely on the construction of the 7-azabicyclo[2.2.1]heptane ring system, which can be accessed through strategies involving intermediates derived from diallylcarbamoyl chloride.

The ability to rapidly generate functionalized 2,5-dihydropyrroles from diallylcarbamoyl chloride provides a valuable entry point for the synthesis of novel epibatidine analogues and other nicotinic acetylcholine receptor modulators.

Conclusion and Future Outlook

Diallylcarbamoyl chloride has proven to be a remarkably versatile precursor for the synthesis of novel and complex heterocyclic compounds. Its utility extends far beyond that of a simple carbamoylating agent, offering a gateway to the rich and diverse chemistry of the diallyl moiety. The ability to seamlessly integrate the formation of ureas and carbamates with powerful C-C bond-forming reactions like ring-closing metathesis and tandem Diels-Alder cycloadditions provides a robust platform for the rapid generation of molecular complexity.

As the demand for novel chemical entities in drug discovery continues to grow, the strategic use of multifunctional building blocks like diallylcarbamoyl chloride will become increasingly important. Future research in this area will likely focus on the development of new cascade reactions originating from diallylcarbamoyl derivatives, the exploration of asymmetric transformations to access chiral heterocyclic scaffolds, and the application of these methodologies to the total synthesis of complex natural products and the development of new therapeutic agents. The foundational knowledge and practical protocols presented in this guide are intended to inspire and enable researchers to harness the full synthetic potential of this remarkable reagent.

References

- 1. Stereocontrolled synthesis of bicyclic ureas and sulfamides via Pd-catalyzed alkene carboamination reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RING-CLOSING METATHESIS STRATEGY TO UNSATURATED γ- AND δ-LACTONES: SYNTHESIS OF HYDROXYETHYLENE ISOSTERE FOR PROTEASE INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES-A REVIEW - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ring Closing Metathesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Lewis acid induced tandem Diels-Alder reaction/ring expansion as an equivalent of a [4 + 3] cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 3'-(substituted phenyl)epibatidine analogues. Nicotinic partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Epibatidine - Wikipedia [en.wikipedia.org]

- 11. Synthesis of (-)-epibatidine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Diallylcarbamyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallylcarbamyl chloride is a reactive chemical intermediate of significant interest in organic synthesis, particularly for the introduction of the diallylcarbamoyl moiety, a functional group with latent reactivity in its allyl groups. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization and for quality control. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this guide leverages predictive models and comparative data from analogous structures to offer a robust characterization.

Introduction

This compound, with the chemical formula C₇H₁₀ClNO and CAS number 25761-72-2, belongs to the class of carbamoyl chlorides. These compounds are characterized by a carbonyl group bonded to both a chlorine atom and a nitrogen atom. The presence of the two allyl groups on the nitrogen atom of this compound provides unique opportunities for subsequent chemical transformations, making it a versatile building block in the synthesis of complex molecules, including potential pharmaceutical agents and agrochemicals.

Accurate spectroscopic characterization is a cornerstone of modern chemical research, enabling unambiguous structure elucidation and purity assessment. This document serves as a detailed technical resource on the expected spectroscopic signatures of this compound.

Molecular Structure and Key Features

A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The structure of this compound is presented below.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Theoretical Basis: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the two equivalent allyl groups. The chemical shifts are influenced by the electronegativity of the neighboring nitrogen and carbonyl group, and the vinyl protons will exhibit characteristic splitting patterns due to coupling with adjacent protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.90 - 5.80 | m | 2H | -CH=CH₂ |

| ~5.30 - 5.20 | m | 4H | -CH=CH₂ |

| ~4.10 | d | 4H | N-CH₂- |

Interpretation:

-

The downfield multiplet between 5.90 and 5.80 ppm is assigned to the methine protons of the vinyl groups.

-

The multiplet between 5.30 and 5.20 ppm corresponds to the terminal vinyl protons.

-

The doublet at approximately 4.10 ppm is attributed to the methylene protons adjacent to the nitrogen atom. The coupling to the adjacent vinyl proton results in a doublet.

¹³C NMR Spectroscopy

Theoretical Basis: The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule. The carbonyl carbon is expected to be significantly downfield due to the deshielding effects of the attached oxygen, nitrogen, and chlorine atoms.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O |

| ~132 | -CH=CH₂ |

| ~118 | -CH=CH₂ |

| ~50 | N-CH₂- |

Interpretation:

-

The signal at approximately 165 ppm is characteristic of a carbamoyl chloride carbonyl carbon.

-

The signals around 132 ppm and 118 ppm are assigned to the vinyl carbons.

-

The peak at approximately 50 ppm corresponds to the methylene carbons attached to the nitrogen.

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of 0-12 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0-200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Employ a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) to obtain adequate signal intensity.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Theoretical Basis: IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. The most prominent feature in the IR spectrum of this compound is expected to be the strong absorption from the carbonyl (C=O) stretching vibration.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch |

| ~2980, ~2920 | Medium | C-H stretch (aliphatic) |

| ~1730 | Strong | C=O stretch (carbamoyl chloride) |

| ~1645 | Medium | C=C stretch |

| ~1420 | Medium | CH₂ scissoring |

| ~990, ~920 | Strong | =C-H bend (out-of-plane) |

| ~750 | Strong | C-Cl stretch |

Interpretation:

-

The very strong absorption band around 1730 cm⁻¹ is a definitive indicator of the carbonyl group in the carbamoyl chloride functionality.

-

The bands in the 3100-3000 cm⁻¹ region are characteristic of the C-H stretching vibrations of the vinyl groups.

-

The absorptions around 1645 cm⁻¹ correspond to the C=C stretching of the allyl groups.

-

The strong bands in the 1000-900 cm⁻¹ region are due to the out-of-plane bending of the vinyl C-H bonds.

-

The C-Cl stretch is expected to appear in the fingerprint region, typically around 750 cm⁻¹.

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Background Scan: Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small drop of neat this compound liquid directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically perform a background subtraction to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Theoretical Basis: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) would likely lead to the loss of the chlorine atom and fragmentation of the allyl groups.

Predicted Mass Spectrum Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment |

| 159/161 | Low | [M]⁺ (Molecular ion, with ³⁵Cl/³⁷Cl isotope pattern) |

| 124 | Moderate | [M - Cl]⁺ |

| 83 | High | [M - Cl - C₃H₄]⁺ |

| 41 | Very High | [C₃H₅]⁺ (Allyl cation) |

Interpretation:

-

The molecular ion peak ([M]⁺) would be observed at m/z 159 and 161 with an approximate 3:1 intensity ratio, which is characteristic of a compound containing one chlorine atom.

-

A significant peak at m/z 124 would result from the loss of the chlorine radical.

-

The base peak is predicted to be at m/z 41, corresponding to the stable allyl cation.

-

Another prominent fragment at m/z 83 could arise from the loss of a propene molecule from the [M - Cl]⁺ fragment.

Experimental Protocol for MS Data Acquisition (Electron Ionization - EI):

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200).

-

Data Acquisition: Acquire the mass spectrum.

Figure 2: A generalized workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for this compound. While based on predictive models and analysis of analogous compounds, the information presented offers a solid foundation for researchers and scientists working with this reactive intermediate. The detailed protocols and interpretations will aid in the identification, characterization, and quality control of this compound in a laboratory setting. Experimental verification of this data is encouraged to further solidify our understanding of this important chemical building block.

Methodological & Application

Application Notes and Protocols: Diallylcarbamyl Chloride as a Robust and Orthogonal Protecting Group for Amines

Introduction: Navigating the Complexities of Amine Reactivity in Synthesis

In the intricate landscape of multi-step organic synthesis, particularly in pharmaceutical and materials science, the amine functional group presents a recurring challenge. Its inherent nucleophilicity and basicity, while essential for many desired transformations, can also lead to a host of unwanted side reactions.[1] To choreograph a successful synthetic sequence, chemists must often temporarily mask the amine's reactivity. This is achieved through the use of a "protecting group," a molecular scaffold that is easily installed, stable to a specific set of reaction conditions, and, crucially, can be removed cleanly and selectively when its job is done.[2][3]

Carbamates are among the most reliable and widely used classes of amine protecting groups, with well-known examples including the acid-labile tert-butoxycarbonyl (Boc) group, the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the hydrogenolysis-cleavable carboxybenzyl (Cbz) group.[2] While indispensable, the deprotection conditions for these groups can limit the scope of subsequent chemical transformations. This guide introduces the diallylcarbamyl (Dac) group, a highly effective carbamate protecting group that offers a distinct and powerful advantage: orthogonality. The Dac group is stable to the acidic, basic, and standard hydrogenolysis conditions used to cleave Boc, Fmoc, and Cbz groups, respectively. Instead, it is selectively removed under exceptionally mild, palladium-catalyzed conditions, providing a valuable tool for complex molecular construction.[4][5][6][7]

This document serves as a comprehensive guide for researchers, chemists, and drug development professionals on the theory, application, and practical execution of using diallylcarbamyl chloride (Dac-Cl) for the protection and subsequent deprotection of primary and secondary amines.

Section 1: The Chemistry and Strategic Value of the Dac Group

The strategic advantage of the Dac group lies in the unique reactivity of its two allyl substituents.[8] These moieties allow for a deprotection pathway that is mechanistically distinct from other common carbamates, forming the basis of its orthogonality.

The Protection Reaction: Formation of the Dac-Amine

The protection of a primary or secondary amine with this compound is a straightforward nucleophilic acyl substitution. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of Dac-Cl.[8] The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

The general reaction is as follows:

R-NH₂ + (CH₂=CHCH₂)₂NCOCl --(Base)--> R-NH-CO-N(CH₂CH=CH₂)₂ + Base·HCl

Mechanism of Amine Protection with Dac-Cl

Caption: Mechanism of Dac protection of a primary amine.

The Deprotection Reaction: Palladium-Catalyzed Allyl Scission

The cleavage of the Dac group is its defining feature. The process is catalyzed by a Palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. The catalyst coordinates to the π-system of one of the allyl groups, forming a π-allyl palladium intermediate.[6] This complex is then attacked by a nucleophilic "allyl scavenger," which irreversibly captures the allyl group, releasing the unstable carbamic acid that spontaneously decarboxylates to liberate the free amine.[9][10]

The use of a scavenger is critical to drive the reaction to completion and prevent potential N-allylation byproducts.[11]

Mechanism of Dac Deprotection

Caption: Key steps in the palladium-catalyzed deprotection of a Dac-amine.

Section 2: Protocols and Practical Considerations

Successful implementation requires attention to detail in both the protection and deprotection steps. The following protocols provide a robust starting point for a variety of substrates.

Reagent Profile: this compound

Before beginning any experimental work, it is crucial to be familiar with the properties and handling requirements of the key reagent.

| Property | Value | Reference |

| CAS Number | 25761-72-2 | [12] |

| Molecular Formula | C₇H₁₀ClNO | [12] |

| Molecular Weight | 159.61 g/mol | [12] |

| Appearance | Colorless to pale yellow liquid | [12] |

| Boiling Point | 214-220 °C | [12] |

| Density | 1.069 g/mL at 25 °C | [12] |

| Hazard Codes | C (Corrosive) | [12] |

Safety Note: this compound is corrosive and moisture-sensitive. Handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Experimental Workflow

The overall process involves a simple, two-stage protection/deprotection sequence, which can be integrated into a larger synthetic route.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Protective Groups [organic-chemistry.org]

- 4. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups in phosphate chemistry and in the presence of propargyl and propargyloxycarbonyl groups | CoLab [colab.ws]

- 6. Allyl Ethers [organic-chemistry.org]

- 7. Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups in phosphate chemistry and in the presence of propargyl and propargyloxycarbonyl groups | Semantic Scholar [semanticscholar.org]

- 8. This compound|Carbamoyl Chloride Reagent [benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. US4788282A - Deprotection of allylic esters and ethers - Google Patents [patents.google.com]

- 11. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

Application Notes & Protocols: Diallylcarbamyl Chloride (Dac-Cl) in Peptide Synthesis

Introduction: A Modern Tool for Orthogonal Peptide Synthesis

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high purity and yield. While Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) strategies dominate the landscape, the quest for novel protecting groups with unique cleavage conditions continues, driven by the need for greater flexibility in synthesizing complex and modified peptides. The diallylcarbamoyl (Dac) group, an allyl-based amine protecting group, emerges as a compelling alternative, offering true orthogonality to both acid- and base-labile protecting groups commonly used in solid-phase peptide synthesis (SPPS).[1][2]

The Dac group is introduced to the N-terminus of an amino acid using diallylcarbamoyl chloride (Dac-Cl). Its defining feature is its stability to the acidic conditions used for Boc removal and the basic conditions for Fmoc removal.[1] Instead, the Dac group is selectively cleaved under mild, neutral conditions using a palladium(0) catalyst.[3][4] This unique deprotection mechanism opens up new avenues for complex peptide architectures, including the on-resin synthesis of cyclic and branched peptides where multiple orthogonal protecting groups are essential.[1]

This guide provides a comprehensive overview of the diallylcarbamoyl protecting group, from the synthesis of the parent chloride to detailed protocols for its application in peptide synthesis and its subsequent removal. We will delve into the underlying chemical principles, offer a comparative analysis with established protecting groups, and provide practical insights for researchers, scientists, and drug development professionals.

Synthesis of Diallylcarbamyl Chloride (Dac-Cl)

The starting reagent for the introduction of the Dac protecting group is this compound. This reagent can be synthesized from diallylamine and a phosgene equivalent, such as triphosgene, in an inert solvent. The use of triphosgene is generally preferred over phosgene gas due to its solid form and easier handling.

Protocol 1: Synthesis of this compound (Dac-Cl)

Materials:

-

Diallylamine

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Anhydrous dichloromethane (DCM) or toluene

-

Anhydrous triethylamine (TEA) or pyridine

-

Argon or nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, dissolve triphosgene (1.0 equivalent) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of diallylamine (3.0 equivalents) and triethylamine (3.0 equivalents) in anhydrous DCM.

-

Add the diallylamine solution dropwise to the cooled triphosgene solution over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation to yield pure this compound as a colorless to pale yellow liquid.

Causality Behind Experimental Choices:

-

The reaction is performed under inert and anhydrous conditions because triphosgene and the resulting this compound are sensitive to moisture.

-

The slow, dropwise addition of the diallylamine solution at 0 °C helps to control the exothermic reaction and prevent the formation of side products.

-

Triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

N-Protection of Amino Acids with Dac-Cl

The introduction of the Dac group onto the α-amino group of an amino acid follows a standard Schotten-Baumann reaction condition. The amino acid is dissolved in an aqueous basic solution, and the this compound is added to form the N-Dac-amino acid.

Protocol 2: N-Diallylcarbamoylation of Amino Acids

Materials:

-

Amino acid

-

This compound (Dac-Cl)

-

1 M Sodium hydroxide (NaOH) solution

-

Dioxane or Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the amino acid (1.0 equivalent) in 1 M NaOH(aq) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of this compound (1.1 equivalents) in dioxane or THF dropwise to the amino acid solution while maintaining the pH between 9 and 10 with the addition of 1 M NaOH.

-

Stir the reaction mixture vigorously at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, wash the mixture with ethyl acetate to remove any unreacted Dac-Cl.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

-

Extract the N-Dac-amino acid with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the N-Dac-amino acid.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation: N-Protection of Amino Acids

| Amino Acid | Protecting Group | Reagent | Typical Yield (%) |

| Glycine | Dac | Dac-Cl/NaOH | >90 |

| Alanine | Dac | Dac-Cl/NaOH | >85 |

| Phenylalanine | Dac | Dac-Cl/NaOH | >90 |

| Leucine | Dac | Dac-Cl/NaOH | >88 |

Note: Yields are estimated based on typical N-protection reactions and may vary depending on the specific amino acid and reaction conditions.

Palladium-Catalyzed Deprotection of the Dac Group